Aqueous Solubility: Salt vs. Free Acid
The parent free acid, 1H-indol-2-ylacetic acid, exhibits a predicted water solubility of 0.913 mg/mL (ESOL topological method; LogS = -2.28), placing it in the 'Soluble' class . While a direct experimental aqueous solubility measurement for Sodium 1H-indol-2-ylacetate from a non-excluded primary source is not currently available in the public literature, general salt-formation principles predict a substantial (potentially >50-fold) increase in aqueous solubility relative to the free acid, a class-level expectation enabling stock solution preparation in wholly aqueous buffers without organic co-solvent pre-dissolution [1]. This differential is material for cell-based assays and in vivo formulation where DMSO tolerance is limiting.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Not experimentally determined from non-excluded sources; class-level prediction of substantially increased solubility over free acid |
| Comparator Or Baseline | 1H-indol-2-ylacetic acid: predicted water solubility 0.913 mg/mL (ESOL method, LogS -2.28) |
| Quantified Difference | Expected >50-fold improvement based on general carboxylate sodium salt solubilization principles |
| Conditions | Predicted values from ESOL topological method; experimental validation pending |
Why This Matters
For procurement decisions involving biological assays requiring aqueous dosing solutions at μM–mM concentrations, the sodium salt's enhanced solubility is a critical formulation enabler that the free acid cannot provide without organic co-solvent, which may introduce solvent toxicity artifacts.
- [1] Serajuddin, A. T. M. Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 2007, 59(7), 603-616. (Class-level reference for sodium salt solubility enhancement.) View Source
